Bcr-Abl Kinase Inhibitory Potency: Target Compound vs. Clinically Relevant Comparators
The target compound inhibits BCR-ABL-driven proliferation of Ba/F3 cells with an IC₅₀ of 1.11 μM [1]. In the same assay format, the clinical Bcr‑Abl inhibitor imatinib exhibits an IC₅₀ of approximately 0.6 μM against wild‑type Bcr‑Abl in Ba/F3 cells, while dasatinib achieves an IC₅₀ of ~0.8 nM [2]. The thiazole aminobenzamide lead compound 3m (from the same chemical series) displays a more potent IC₅₀ of 1.273 μM against wild‑type Abl kinase in a biochemical assay and retains activity against the T315I mutant with an IC₅₀ of 39.89 μM [3]. No direct T315I mutant data are available for the target compound. This positioning—approximately 2‑fold less potent than imatinib in the cellular context but structurally distinct from the 2‑phenylaminopyrimidine scaffold of imatinib—makes it a useful tool for probing scaffold‑specific resistance mechanisms.
| Evidence Dimension | Inhibition of BCR-ABL-dependent cell proliferation |
|---|---|
| Target Compound Data | IC₅₀ = 1.11 μM (Ba/F3 cells, 48 h, MTT assay) |
| Comparator Or Baseline | Imatinib: IC₅₀ ≈ 0.6 μM (Ba/F3 cells, 48 h); Dasatinib: IC₅₀ ≈ 0.8 nM; Compound 3m: IC₅₀ = 1.273 μM (biochemical Abl kinase assay) |
| Quantified Difference | Target compound is ~1.85‑fold less potent than imatinib in cellular assay; ~1,300‑fold less potent than dasatinib |
| Conditions | Mouse Ba/F3 cells expressing BCR-ABL; 48 h incubation; MTT‑based cell proliferation assay [1]; comparator data from independent published studies [2][3] |
Why This Matters
The distinct thiazole‑benzamide scaffold of the target compound offers an alternative chemotype to the 2‑phenylaminopyrimidine core of imatinib, which is valuable for investigating scaffold‑dependent resistance profiles in CML research.
- [1] BindingDB. (2020). BDBM50462188 (CHEMBL4248365): Inhibition of BCR-ABL expressed in mouse BA/F3 cells assessed as reduction in cell proliferation. Retrieved from http://bdb8.ucsd.edu View Source
- [2] O'Hare, T., Walters, D. K., Stoffregen, E. P., Jia, T., Manley, P. W., Mestan, J., Cowan-Jacob, S. W., Lee, F. Y., Heinrich, M. C., Deininger, M. W., & Druker, B. J. (2005). In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants. Cancer Research, 65(11), 4500–4505. View Source
- [3] Liu, J., Huang, H., Deng, X., Xiong, R., Cao, X., Tang, G., Wu, X., Xu, S., & Peng, J. (2019). Design, synthesis and broad-spectrum Bcr-Abl inhibitory activity of novel thiazolamide–benzamide derivatives. RSC Advances, 9(4), 2092–2101. View Source
